[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid
CAS No.: 1313760-73-4
Cat. No.: VC2853207
Molecular Formula: C15H19BO3
Molecular Weight: 258.12 g/mol
* For research use only. Not for human or veterinary use.
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid - 1313760-73-4](/images/structure/VC2853207.png)
Specification
CAS No. | 1313760-73-4 |
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Molecular Formula | C15H19BO3 |
Molecular Weight | 258.12 g/mol |
IUPAC Name | [2-(3-methylbutoxy)naphthalen-1-yl]boronic acid |
Standard InChI | InChI=1S/C15H19BO3/c1-11(2)9-10-19-14-8-7-12-5-3-4-6-13(12)15(14)16(17)18/h3-8,11,17-18H,9-10H2,1-2H3 |
Standard InChI Key | SVZXDQRZLMYRLP-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC2=CC=CC=C12)OCCC(C)C)(O)O |
Canonical SMILES | B(C1=C(C=CC2=CC=CC=C12)OCCC(C)C)(O)O |
Introduction
[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid is a boronic acid derivative, specifically designed for various applications in organic synthesis and chemical research. This compound is characterized by its molecular formula, C15H19BO3, and molecular weight, which is not explicitly provided in the available sources but can be calculated based on its formula.
Synthesis and Applications
[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid is typically used in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Synthesis Steps:
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Preparation of Starting Materials: The synthesis often begins with the preparation of the naphthalene derivative, which involves the alkylation of naphthalene with 3-methylbutanol.
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Boronic Acid Formation: The resulting naphthalene derivative is then converted into the boronic acid through a reaction involving borane or a boronate ester.
Potential Applications:
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Pharmaceutical Synthesis: Boronic acids are used as intermediates in the synthesis of complex molecules, including drugs.
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Materials Science: They can be used in the synthesis of polymers and other materials with specific properties.
Safety and Handling
Handling boronic acids requires caution due to their potential reactivity and sensitivity to moisture. It is essential to follow proper safety protocols, including wearing protective gear and working in a well-ventilated area.
Safety Information | Description |
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Hazard Statements | Not explicitly listed for this compound, but boronic acids generally require careful handling. |
Precautionary Statements | Use protective equipment and avoid exposure to moisture. |
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